4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methoxy group and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3,6-dichloropyridazine with 3-methoxybenzaldehyde under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzyl alcohol.
Substitution: 4-[(3,6-Diaminopyridazin-4-yl)oxy]-3-methoxybenzaldehyde.
Scientific Research Applications
4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde.
4-[(3,6-Dichloropyridazin-4-yl)oxy]benzaldehyde: Lacks the methoxy group present in this compound.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the pyridazinyl group, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H8Cl2N2O3 |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
4-(3,6-dichloropyridazin-4-yl)oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-18-9-4-7(6-17)2-3-8(9)19-10-5-11(13)15-16-12(10)14/h2-6H,1H3 |
InChI Key |
ISZODPGFMVQOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.